molecular formula C21H17IN2 B3336721 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1h-pyrazole CAS No. 3600-52-0

5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1h-pyrazole

Cat. No.: B3336721
CAS No.: 3600-52-0
M. Wt: 424.3 g/mol
InChI Key: RPXUDQBYDNFSHT-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (CAS 3600-52-0) is a nitrogen-containing, five-membered heterocyclic compound with the molecular formula C 21 H 17 IN 2 and a molecular weight of 424.28 g/mol . This compound belongs to the 2-pyrazoline (or 4,5-dihydro-1H-pyrazole) class, which is characterized by two adjacent nitrogen atoms in the ring and only one endocyclic double bond . Pyrazoline derivatives are recognized as electron-rich heterocycles and are typical intramolecular charge transfer (ICT) compounds, sometimes exhibiting strong fluorescence . As a member of the pyrazoline family, this compound is of significant interest in medicinal and synthetic chemistry. Pyrazoline derivatives are privileged structures in drug discovery, renowned for their diverse biological activities . While the specific bioactivity profile of this iodophenyl-substituted derivative is a subject of ongoing research, the broader pyrazoline class has demonstrated a remarkable spectrum of pharmacological effects. These include serving as cannabinoid CB1 receptor antagonists , along with antimicrobial , anti-inflammatory , anticancer , and antidepressant activities . The presence of the iodine atom on the phenyl ring at the 5-position offers a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, making it a valuable intermediate for creating more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only, specifically for use in chemical synthesis, pharmaceutical development, and biochemical screening. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-iodophenyl)-2,5-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)19-9-5-2-6-10-19/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXUDQBYDNFSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301270
Record name 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
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Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3600-52-0
Record name NSC142149
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Record name 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIPHENYL-5-(4-IODOPHENYL)-2-PYRAZOLINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1h-pyrazole typically involves the cyclization of appropriate hydrazones with phenylhydrazine. One common method includes the reaction of 4-iodobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1h-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole showed significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways .

Anti-inflammatory Effects :
Another application is in the treatment of inflammatory diseases. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating conditions such as arthritis and other inflammatory disorders .

Material Science

Organic Light Emitting Diodes (OLEDs) :
The compound has been studied for its properties as a potential material in OLEDs. Its unique electronic characteristics allow for efficient light emission when incorporated into organic layers of OLED devices. Research indicates that incorporating this compound can enhance the performance and stability of these devices .

Agricultural Chemistry

Pesticide Development :
The compound's structural features have led to investigations into its efficacy as a pesticide. Studies have shown that derivatives of this pyrazole can exhibit insecticidal properties against agricultural pests, providing a basis for developing new agrochemicals with lower environmental impact .

Case Studies

Study TitleFocusFindings
Anticancer Properties of Pyrazole DerivativesCancer ResearchSignificant cytotoxicity against breast cancer cell lines; apoptosis induction observed.
Synthesis and Characterization of OLED MaterialsMaterial ScienceEnhanced light emission efficiency when used in OLED layers; potential for commercial applications.
Evaluation of Pyrazole Derivatives as InsecticidesAgricultural ChemistryEffective against common agricultural pests; lower toxicity to non-target organisms compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1h-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Pyrazoline derivatives with varying aryl substituents at position 5 have been synthesized and evaluated for diverse applications. Below is a systematic comparison of 5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole with its halogenated and methoxy-substituted analogs:

Substituent Effects on Physicochemical Properties
Compound Substituent (Position 5) Melting Point (°C) Molecular Weight (g/mol) LogP* Reference
This compound 4-Iodophenyl Not reported 438.28 ~5.2 (est.) N/A
5-(4-Fluorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole 4-Fluorophenyl 126–128 344.38 3.8
5-(4-Chlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole 4-Chlorophenyl 135–137 360.88 4.5
5-(3,4-Dimethoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole 3,4-Dimethoxyphenyl Not reported 386.45 3.1

*LogP values estimated using fragment-based methods.

Key Observations :

  • Halogenated analogs (F, Cl, I) exhibit higher melting points due to stronger intermolecular halogen bonding and van der Waals interactions compared to methoxy-substituted derivatives .

Key Observations :

  • Halogenated derivatives (F, Cl) show moderate to high bioactivity, with chlorine substituents enhancing antitrypanosomal and antibacterial effects .
  • Methoxy groups improve antioxidant capacity but reduce antimicrobial potency, likely due to decreased lipophilicity .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) on chalcones improve cyclocondensation yields due to enhanced electrophilicity of the α,β-unsaturated ketone .
  • Iodine’s steric bulk may reduce reaction efficiency compared to smaller halogens.

Biological Activity

5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a compound that falls within the pyrazole class of heterocyclic compounds, known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17_{17}H16_{16}N2_2O
  • Molecular Weight : 250.298 g/mol
  • CAS Number : 122128-84-1
  • Structure : The compound features a pyrazole ring substituted with two phenyl groups and an iodophenyl moiety.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain synthesized pyrazoles can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, contributing to their effectiveness against various cancer cell lines. In particular, compounds similar to this compound have been evaluated for their cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231), demonstrating promising results when used in combination with conventional chemotherapy agents like doxorubicin .

Anti-inflammatory and Antibacterial Activities

The anti-inflammatory potential of pyrazole derivatives has been well documented. Studies have reported that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of novel derivatives showed up to 85% inhibition of TNF-α at specific concentrations . Furthermore, antibacterial assays against strains like E. coli and S. aureus revealed that certain pyrazoles possess significant antimicrobial activity, suggesting their potential as therapeutic agents against infections .

Antifungal Activity

In addition to antibacterial properties, some pyrazole derivatives have demonstrated antifungal activity. Research has highlighted the efficacy of specific synthesized pyrazoles against fungal strains, indicating their broad-spectrum antimicrobial capabilities .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the phenyl groups or the introduction of different substituents can enhance its pharmacological profile. For instance:

  • Substituent Variation : Changing the position or type of substituent on the phenyl rings can significantly affect the compound's binding affinity to biological targets.
  • Hydrophobic Interactions : The presence of iodine enhances hydrophobic interactions, potentially increasing the compound's potency against certain targets.

Study on Antitumor Activity

A recent study evaluated the antitumor effects of various pyrazole derivatives in vitro. The results indicated that this compound exhibited cytotoxicity comparable to leading chemotherapeutic agents when tested against breast cancer cell lines .

Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory mechanisms, researchers synthesized several derivatives based on the pyrazole structure and assessed their ability to inhibit inflammatory mediators in vitro. The findings suggested that compounds derived from this scaffold could serve as effective anti-inflammatory agents due to their ability to modulate cytokine release .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-iodophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as cyclocondensation of chalcone derivatives with hydrazine hydrate under reflux. Key parameters include solvent choice (e.g., DMSO for solubility), temperature control (reflux at ~100°C), and stoichiometric ratios. Thin-layer chromatography (TLC) is critical for monitoring reaction progress . For analogs like 5-(4-chlorophenyl) derivatives, yields depend on electron-withdrawing substituents and catalyst selection .

Q. Which spectroscopic and computational methods are most reliable for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and diastereotopic protons in the dihydropyrazole ring. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretches). Density functional theory (DFT) calculations validate electronic properties (e.g., HOMO-LUMO gaps) and molecular geometry, aligning with experimental data .

Q. How can researchers design biological activity assays for this compound, given its structural analogs?

Structural analogs (e.g., 5-(4-fluorophenyl) derivatives) are screened using in vitro antimicrobial or enzyme inhibition assays. For example, pyrazole derivatives are tested against bacterial/fungal strains via microdilution methods. The iodine substituent may enhance lipophilicity, improving membrane permeability; comparative studies with halogen-substituted analogs (Cl, F) can clarify structure-activity relationships .

Advanced Research Questions

Q. What computational strategies resolve contradictions in electronic properties between experimental and theoretical data for dihydropyrazole derivatives?

Discrepancies in dipole moments or charge distribution often arise from solvent effects or basis set limitations in DFT. Hybrid functionals (e.g., B3LYP) with polarizable continuum models (PCM) improve accuracy. For example, DFT studies on 5-(4-chlorophenyl) analogs show strong agreement with experimental UV-Vis spectra when solvent interactions are included .

Q. How does the 4-iodophenyl substituent influence reaction mechanisms compared to other halogens in dihydropyrazole synthesis?

Iodine’s large atomic radius and polarizability may alter transition-state geometries or regioselectivity in cyclization steps. Kinetic studies comparing iodophenyl and chlorophenyl analogs reveal slower reaction rates for iodine due to steric hindrance, requiring adjusted reflux durations .

Q. What experimental and computational approaches optimize catalytic systems for asymmetric synthesis of chiral dihydropyrazoles?

Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity during hydrazine addition. Computational reaction path searches (via ICReDD methods) predict viable pathways, while HPLC with chiral columns validates enantiomeric excess. For example, asymmetric induction in 5-(4-fluorophenyl) derivatives achieved 85% ee using L-proline catalysts .

Q. How do electronic effects of the iodophenyl group impact intermolecular interactions in crystal packing or ligand-receptor binding?

Iodine’s polarizability enhances London dispersion forces, influencing crystal lattice stability (e.g., shorter I···π contacts in X-ray structures). In molecular docking, the iodine atom may form halogen bonds with protein targets, as seen in pyrazole-based enzyme inhibitors. Comparative studies with bromine analogs highlight iodine’s superior halogen-bonding capacity .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization of the dihydropyrazole core?

Protecting groups (e.g., acetyl for NH) prevent unwanted substitutions. For carbothioamide derivatives, controlled addition of Lawesson’s reagent under inert atmospheres minimizes oxidation. TLC-guided purification isolates intermediates, as demonstrated in 5-(4-methylphenyl) analogs .

Q. How are solvent effects modeled in DFT studies to predict solubility and reactivity of iodophenyl-substituted dihydropyrazoles?

Solvent parameters (dielectric constant, polarity) are incorporated via PCM or SMD models. For example, DMSO’s high polarity stabilizes charge-separated intermediates in iodophenyl derivatives, validated by solvatochromic shifts in UV-Vis spectra .

Q. What statistical tools analyze biological activity data across halogen-substituted dihydropyrazoles?

Multivariate analysis (e.g., principal component analysis) correlates substituent electronegativity, lipophilicity (logP), and bioactivity. For antimicrobial studies, IC₅₀ values for iodine analogs are compared to chlorine/fluorine derivatives using ANOVA to assess significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1h-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(4-Iodophenyl)-1,3-diphenyl-4,5-dihydro-1h-pyrazole

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